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In the landscape of modern medicinal chemistry, the relentless pursuit of novel

pharmacophores with optimized physicochemical and biological properties is paramount.

Among the functional groups that have garnered significant attention, the sulfoximine moiety

has emerged as a "rising star".[1][2] Sulfoximines are neutral, tetra-coordinate sulfur(VI)

compounds, that can be considered mono-aza analogues of sulfones.[3] When the two carbon

substituents on the sulfur atom are different, the sulfur atom becomes a stereogenic center,

rendering the molecule chiral.[3][4] This introduction of a stable, tetrahedral stereocenter at

sulfur offers a unique three-dimensional scaffold for molecular design, profoundly influencing a

molecule's interaction with biological targets.[5][6]

The growing appreciation for sulfoximines in drug discovery is evidenced by the increasing

number of candidates entering clinical trials.[3] Their utility as bioisosteres for sulfones and

sulfonamides has been demonstrated to enhance properties such as aqueous solubility,

metabolic stability, and hydrogen bonding capabilities.[7][8] However, the therapeutic efficacy

and safety of these chiral molecules are often dictated by the specific spatial arrangement of

the substituents around the S(VI) center. The different enantiomers of a chiral sulfoximine can

exhibit markedly different pharmacological and toxicological profiles.[9] Consequently, a deep

understanding of the stereochemistry of S(VI) centers, including methods for their controlled

synthesis and unambiguous assignment, is indispensable for researchers in the field. This

guide provides a comprehensive overview of the core principles and practical methodologies

related to the stereochemistry of sulfoximines.
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The Stereogenic S(VI) Center in Sulfoximines
The sulfur atom in a sulfoximine is sp³-hybridized, resulting in a tetrahedral geometry with bond

angles of approximately 109.5°. This arrangement, with four different substituents (an oxygen

atom, a nitrogen atom, and two distinct carbon groups), makes the sulfur atom a chiral center.

[10] The assignment of the absolute configuration at this stereocenter as either R or S is

determined by the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]

Assigning Absolute Configuration: The Cahn-Ingold-
Prelog (CIP) Priority Rules
The CIP rules provide a systematic method for ranking the substituents attached to a chiral

center.[13] For a sulfoximine S(O)(N)R¹R², the priorities are assigned as follows:

Atom Directly Attached: Priority is assigned based on the atomic number of the atom directly

bonded to the sulfur. Higher atomic numbers receive higher priority.[14] In a typical

sulfoximine, the order is O > N > C.

First Point of Difference: If two substituents have the same atom directly attached to the

sulfur (e.g., two different alkyl groups), one moves along the chains until the first point of

difference is encountered. The group with the atom of higher atomic number at this point

receives higher priority.[13]

Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to an equivalent

number of single-bonded atoms. For the sulfoximine moiety, the S=O bond is treated as S-

O,O and the S=N bond as S-N,N.[15]

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest priority group (4)

points away from the viewer. The direction from the highest priority group (1) to the second (2)

and then to the third (3) is observed. A clockwise direction corresponds to the R configuration,

while a counter-clockwise direction indicates the S configuration.[12]
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Assigning CIP Priorities to a Sulfoximine
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Figure 1: Application of CIP rules to a chiral sulfoximine center.

Stereoselective Synthesis of Chiral Sulfoximines
The development of robust and efficient methods for the synthesis of enantiomerically pure

sulfoximines is a key area of research.[16] The primary strategies can be broadly categorized

into the transformation of chiral precursors, asymmetric synthesis on prochiral substrates, and

the resolution of racemic mixtures.[16][17]

Strategy 1: Synthesis from Chiral Precursors
This approach leverages a pre-existing stereocenter to direct the formation of the chiral S(VI)

center.

Oxidation of Enantiopure Sulfoxides: One of the most common methods involves the

imidation of enantiomerically enriched sulfoxides.[18][19] This reaction typically proceeds

with retention of configuration at the sulfur atom, providing a reliable route to chiral

sulfoximines.[20] Various reagents have been developed for the transfer of the "NH" group,

with metal catalysts often employed to improve efficiency.[21][22]
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Stereospecific S-Alkylation/Arylation of Chiral Sulfinamides: A more recent and highly

effective strategy is the selective alkylation or arylation at the sulfur atom of chiral

sulfinamides.[17][18] A significant challenge in this approach is overcoming the inherent

nucleophilicity of the nitrogen and oxygen atoms.[19][22] However, by carefully selecting

protecting groups and reaction conditions, high regioselectivity for the sulfur atom can be

achieved, proceeding with excellent stereospecificity.[23] This method is particularly

versatile, allowing for the synthesis of a wide range of dialkyl, aryl-alkyl, and diaryl

sulfoximines.[17][23]

Strategy 2: Asymmetric Synthesis on Prochiral
Substrates
These methods create the chiral center from a non-chiral starting material using a chiral

catalyst or reagent.

Desymmetrization of Prochiral Sulfoximines: Prochiral sulfoximines, such as those with two

identical aryl groups, can be desymmetrized through enantioselective C-H activation.[4][24]

Chiral transition metal complexes, often rhodium(III) or ruthenium(II), catalyze the

functionalization of one of the two enantiotopic C-H bonds, leading to the formation of cyclic

sulfoximines with high enantioselectivity.[1]

Strategy 3: Resolution of Racemates
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of

a racemic sulfoximine with a chiral reagent or catalyst, leading to the separation of the

unreacted, enantioenriched sulfoximine and a derivatized product.[24][25] Rhodium(III)-

catalyzed C-H functionalization has been successfully employed for the kinetic resolution of

aryl alkyl sulfoximines, achieving high selectivity factors.[24][25]
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Synthetic

Strategy
Description Typical ee/er Advantages Limitations

Imidation of

Chiral Sulfoxides

Oxidation of an

enantiopure

sulfoxide to the

corresponding

sulfoximine.

>99% ee

High

stereospecificity

(retention).

Requires

enantiopure

sulfoxide starting

material. Some

imidation

reagents can be

hazardous.[21]

S-

Alkylation/Arylati

on of Chiral

Sulfinamides

Stereospecific

substitution at

the sulfur of a

chiral

sulfinamide.

Up to 99% ee

High

stereospecificity

and versatility.

[17][18]

Potential for

competing N- or

O-alkylation.[19]

Desymmetrizatio

n of Prochiral

Sulfoximines

Enantioselective

C-H activation of

a prochiral

sulfoximine.

77:23–96:4 er

Direct access to

chiral cyclic

sulfoximines.[1]

Substrate scope

can be limited.[4]

Kinetic

Resolution

Differential

reaction of

enantiomers in a

racemic mixture.

Up to >99% ee

Can provide

access to both

enantiomers.

Maximum

theoretical yield

of 50% for the

desired

enantiomer.

Table 1: Comparison of Key Strategies for Asymmetric Sulfoximine Synthesis.

Determination of Stereochemical Configuration and
Purity
Once a chiral sulfoximine has been synthesized, it is crucial to determine its absolute

configuration and enantiomeric purity.

Absolute Configuration
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X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for the

unambiguous determination of the absolute configuration of a chiral molecule, provided that

suitable crystals can be obtained.[26][27] This technique provides a three-dimensional map

of the electron density in the crystal, allowing for the precise determination of the spatial

arrangement of all atoms.

NMR Spectroscopy: While not a primary method for determining absolute configuration,

NMR spectroscopy can be a powerful tool when used in conjunction with chiral derivatizing

agents (CDAs) or chiral solvating agents (CSAs).[28] For instance, derivatizing the

sulfoximine with a chiral reagent like Mosher's acid can lead to the formation of

diastereomers that exhibit distinct NMR spectra, which can sometimes be correlated to the

absolute configuration at the sulfur center.

Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely

used method for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral

compound. The separation is achieved by passing the analyte through a column containing a

chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading

to different retention times and allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis of a
Sulfoximine
This protocol provides a general workflow for determining the enantiomeric excess of a

synthesized chiral sulfoximine.

Sample Preparation:

Accurately weigh approximately 1 mg of the racemic sulfoximine standard and dissolve it

in 1 mL of a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to create a 1

mg/mL stock solution.

Prepare a sample of the synthesized, potentially enantioenriched sulfoximine in the same

manner.

Instrumentation and Column:
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HPLC system equipped with a UV detector.

Chiral stationary phase column (e.g., Daicel Chiralpak IA, IB, IC, etc.). The choice of

column is crucial and often requires screening.

Method Development (Racemic Standard):

Inject the racemic standard onto the chiral column.

Begin with an isocratic mobile phase, typically a mixture of hexane and a polar modifier

like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.

Adjust the mobile phase composition and flow rate (e.g., 0.5-1.0 mL/min) to achieve

baseline separation of the two enantiomeric peaks within a reasonable analysis time.

Set the UV detector to a wavelength where the compound has strong absorbance.

Analysis of the Enantioenriched Sample:

Once optimal separation conditions are established, inject the enantioenriched sample.

Integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Excess (ee):

Calculate the ee using the following formula: ee (%) = [|Area_major - Area_minor| /

(Area_major + Area_minor)] x 100

Where Area_major is the peak area of the major enantiomer and Area_minor is the peak

area of the minor enantiomer.
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Chiral HPLC Workflow
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Figure 2: General workflow for chiral HPLC analysis.

Stereochemical Stability of the S(VI) Center
A critical consideration for the application of chiral sulfoximines, particularly in drug

development, is the stereochemical stability of the S(VI) center. Racemization or epimerization

would lead to a loss of biological activity and the formation of potentially undesirable

stereoisomers. Fortunately, the tetrahedral S(VI) center in sulfoximines is generally
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configurationally stable under a wide range of conditions, including those typically encountered

in synthesis, purification, and physiological environments.[29][30] The barrier to inversion at the

sulfur center is high, preventing spontaneous racemization at ambient temperatures. However,

racemization can be induced under harsh acidic conditions, which should be considered during

synthetic planning and compound handling.[21][31]

Case Study: The Role of Sulfoximine
Stereochemistry in Drug Development
The importance of sulfoximine stereochemistry is vividly illustrated in the development of

kinase inhibitors for cancer therapy. For example, several compounds that have entered clinical

trials, such as the CDK9 inhibitor BAY 1143572, feature a chiral sulfoximine moiety.[3][32] In

such cases, the precise three-dimensional orientation of the substituents around the sulfur

atom is critical for optimal binding to the ATP pocket of the target kinase. The individual

enantiomers often display significant differences in potency, with one enantiomer being

substantially more active than the other. This underscores the necessity of developing

stereoselective syntheses to produce the desired enantiomer in high purity, thereby maximizing

therapeutic efficacy and minimizing potential off-target effects associated with the less active or

inactive enantiomer.[32] The sulfoximine group, with its ability to act as both a hydrogen bond

donor and acceptor and its fixed stereochemical arrangement, provides a powerful tool for

medicinal chemists to fine-tune molecular interactions and improve drug properties.[5][7]

Conclusion
The stereogenic S(VI) center in sulfoximines imparts a unique and valuable set of properties to

this functional group, making it an increasingly important component in the medicinal chemist's

toolbox. The ability to control and define the three-dimensional structure around the sulfur atom

is fundamental to harnessing the full potential of sulfoximine-containing compounds in drug

discovery and development. A thorough understanding of the principles of stereochemistry,

coupled with the application of modern stereoselective synthetic methods and analytical

techniques, is essential for the successful design and optimization of novel therapeutics. As

research in this area continues to expand, the development of even more efficient and versatile

methods for the synthesis and analysis of chiral sulfoximines will undoubtedly accelerate their

application in the creation of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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